![molecular formula C14H23NO6 B12511802 (1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid is a complex organic compound characterized by its unique cyclopenta[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the dioxole ring. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,6aS)-5-Benzyl-4-({[dimethyl(2-methyl-2-propanyl)silyl]oxy}methyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole
- (3aR,4S,5S,7aR)-5-Methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid
Uniqueness
What sets (3aR,4S,6R,6aS)-6-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the design of selective inhibitors or modulators for specific biological targets.
Properties
Molecular Formula |
C14H23NO6 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(3aS,4R,6S,6aR)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-7(11(16)17)9-10(8)20-14(4,5)19-9/h7-10H,6H2,1-5H3,(H,15,18)(H,16,17)/t7-,8+,9+,10-/m0/s1 |
InChI Key |
CHCQLBDGKZXONV-JLIMGVALSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)NC(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)NC(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


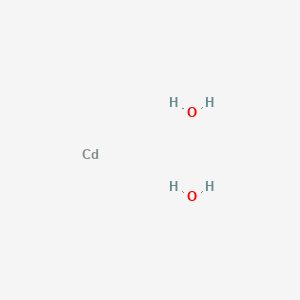
![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
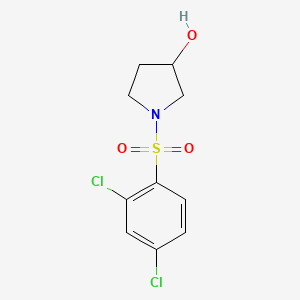
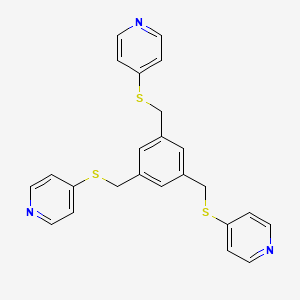
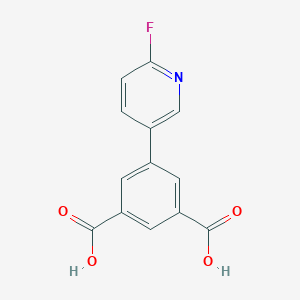
![7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12511744.png)
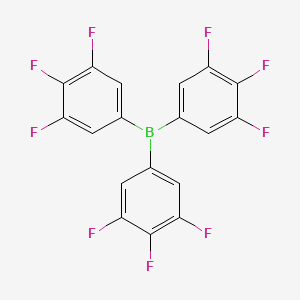
![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
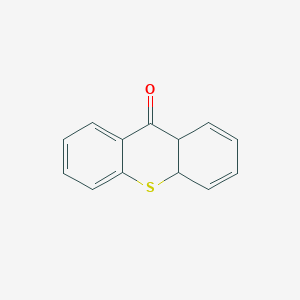
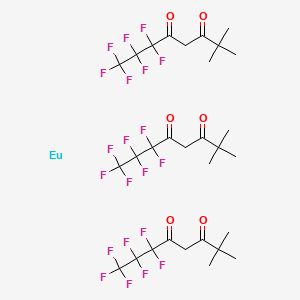

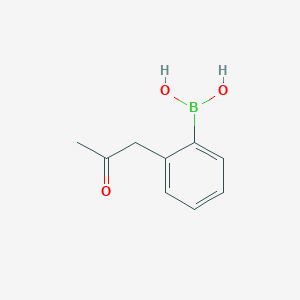
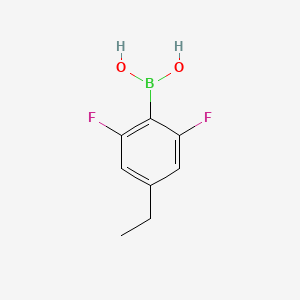
![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)
